molecular formula C13H18F3N3 B1310654 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine CAS No. 27144-85-0

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Cat. No.: B1310654
CAS No.: 27144-85-0
M. Wt: 273.3 g/mol
InChI Key: YDJUKXZGPAOCSN-UHFFFAOYSA-N
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Description

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine is an organic compound with the molecular formula C13H18F3N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation of carbon-centered radical intermediates.

    Attachment of the Ethanamine Moiety: The final step involves the attachment of the ethanamine moiety to the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted products with different functional groups attached to the piperazine or phenyl ring

Scientific Research Applications

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to various receptors, including serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C), where it acts as an agonist or antagonist depending on the receptor subtype . This interaction modulates the release and reuptake of neurotransmitters such as serotonin, leading to its effects on mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for research and industrial applications, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c14-13(15,16)11-2-1-3-12(10-11)19-8-6-18(5-4-17)7-9-19/h1-3,10H,4-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJUKXZGPAOCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458829
Record name 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27144-85-0
Record name 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27144-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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